
3-(3-Methylphenoxy)propan-1-ol
Overview
Description
3-(3-Methylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is attached to a propanol chain substituted with a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 3-methylphenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-methylphenoxy)propan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: 3-(3-Methylphenoxy)propanoic acid.
Reduction: 3-(3-Methylphenoxy)propan-1-amine.
Substitution: 3-(3-Methylphenoxy)propyl halides or amines.
Scientific Research Applications
3-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with phenolic moieties.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)propan-1-ol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
3-(4-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the para position.
3-(2-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the ortho position.
3-Phenoxypropan-1-ol: Lacks the methyl substitution on the phenoxy group.
Uniqueness: 3-(3-Methylphenoxy)propan-1-ol is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Biological Activity
3-(3-Methylphenoxy)propan-1-ol, with the molecular formula C₁₀H₁₄O, is an organic compound characterized by its propan-1-ol backbone substituted with a 3-methylphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The biological activity of this compound is largely attributed to its phenolic structure, which allows it to interact with various molecular targets in biological systems. The hydroxyl group (-OH) enables the formation of hydrogen bonds with proteins and enzymes, potentially modulating their activities. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert specific effects on cellular pathways.
Types of Reactions
The compound can participate in several chemical reactions:
- Oxidation : It can be oxidized to form 3-(3-Methylphenoxy)propanoic acid using agents like potassium permanganate.
- Reduction : It can be reduced to 3-(3-methylphenoxy)propan-1-amine using lithium aluminum hydride.
- Substitution : The hydroxyl group can be replaced in nucleophilic substitution reactions, leading to various derivatives.
Medicinal Chemistry
Research indicates that this compound may serve as a building block for synthesizing pharmaceuticals. Its phenolic moiety is particularly attractive for drug development due to its potential bioactivity. For instance, derivatives of this compound are being explored for their anticancer and antimicrobial properties .
Case Studies
- Anticancer Activity : In a study evaluating novel phenoxypropanol derivatives, compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as K562 leukemia cells. The structure-activity relationship indicated that modifications in the phenolic group could enhance biological activity .
- Antimicrobial Properties : Other studies have shown that phenolic compounds can exhibit antimicrobial activity. The presence of the methyl group in the para position significantly influences the efficacy of these compounds against various pathogens .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
3-(4-Methylphenoxy)propan-1-ol | Structure | Similar pharmacological profile; potential anti-inflammatory effects |
3-(2-Methylphenoxy)propan-1-ol | Structure | Increased solubility; evaluated for drug formulation |
3-Phenoxypropan-1-ol | Structure | Lacks methyl substitution; lower bioactivity compared to methyl-substituted variants |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Methylphenoxy)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 3-methylphenol and a propane-1,3-diol derivative. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like K₂CO₃ to enhance ether bond formation. For example, analogous syntheses of 3-(3,4-dimethoxyphenyl)propan-1-ol achieved yields >80% using similar conditions . Kinetic studies under varying pH and stoichiometric ratios are recommended to resolve yield inconsistencies.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the methylphenoxy group’s substitution pattern (e.g., aromatic protons at δ 6.7–7.2 ppm) and propanol chain integrity.
- HPLC-MS : Quantify purity (>95%) and detect byproducts like unreacted 3-methylphenol.
- FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. Cross-referencing with databases (e.g., PubChem) ensures structural alignment .
Q. How can purification challenges (e.g., viscous intermediates) be addressed during isolation?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For viscous residues, derivatization (e.g., acetylation of the hydroxyl group) improves crystallinity. Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) is viable for thermally stable batches .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in stereoselective modifications of this compound?
- Methodological Answer : Steric hindrance from the 3-methylphenoxy group may limit nucleophilic attack at the β-position. Computational modeling (DFT) can map electron density to predict regioselectivity. For example, fluorinated analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol show altered reactivity due to electronic effects of substituents . Experimental validation via Hammett plots or isotopic labeling is advised.
Q. How do solvent effects influence the compound’s stability in catalytic applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the hydroxyl group via hydrogen bonding but may promote oxidation. Stability studies under inert atmospheres (N₂/Ar) with antioxidants (e.g., BHT) are critical. Accelerated degradation tests (40–60°C) coupled with GC-MS can identify decomposition pathways .
Q. What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Use LC-QTOF-MS to detect metabolites (e.g., glucuronidated or oxidized derivatives) that alter activity.
- Permeability Assays : Compare Caco-2 cell monolayer absorption with in vivo bioavailability. Structural analogs like 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride show reduced efficacy due to poor blood-brain barrier penetration .
Q. Data Contradiction Analysis
Q. Why do toxicity studies report conflicting LD₅₀ values for this compound?
- Methodological Answer : Variability arises from differences in administration routes (oral vs. dermal) and test species (rodents vs. zebrafish). Standardize protocols per OECD Guidelines 423 (acute toxicity) and validate purity (>99%) to eliminate impurity-driven effects. Cross-reference with structurally similar compounds (e.g., 3-(3-Chlorophenyl)propan-1-ol) to contextualize results .
Q. Methodological Resources
Properties
IUPAC Name |
3-(3-methylphenoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8,11H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTWRCVKEPMXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485190 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-21-2 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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